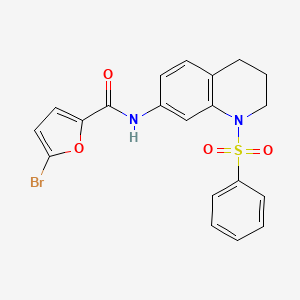

1-(3-(1,2,4-恶二唑-3-基)吡咯烷-1-基)-2-(4-(三氟甲氧基)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been explored in various studies due to their significant biological activities. In one study, a compound with an oxadiazole nucleus, specifically 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, was synthesized from 2-(pyridine-2-ylamino)acetohydrazide. The process involved the reaction of the precursor with carbon disulfide and potassium hydroxide in absolute ethanol. The resulting compound was characterized by IR, NMR, MS spectroscopy, and elemental analysis, confirming the successful synthesis with a high yield of 90% .

Molecular Structure Analysis

The structural analysis of 1,2,4-oxadiazole derivatives is crucial for understanding their biological activity. In the case of the synthesized compounds mentioned in the studies, X-ray diffraction analyses were used to establish the solid-state structures of several compounds, including those with modifications intended to improve lipophilicity and cellular uptake. These structural characterizations are essential for correlating the molecular structure with the observed biological effects .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the presence of functional groups and the overall molecular architecture. The synthesis process often involves cyclization reactions, as seen in the formation of the oxadiazole nucleus from a hydrazide acid group. The introduction of various substituents, such as trifluoromethyl groups, can further modify the chemical properties and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are determined by their molecular structure. These properties include solubility, lipophilicity, and the ability to penetrate cell walls, which are critical for their antimicrobial and antitumor activities. The incorporation of trifluoromethyl groups and other bioactive moieties aims to enhance these properties, thereby improving the compounds' biological efficacy. Spectroscopic methods are typically employed to elucidate these properties and confirm the identity of the synthesized compounds .

Antimicrobial and Antitumor Activity

The antimicrobial activity of the synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was significant, with MIC values ranging from 30.2 to 43.2 µg cm-3. This indicates that the cyclization into the oxadiazole nucleus can enhance antimicrobial efficacy. In another study, the antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives was assessed in vitro. Compound 17, in particular, showed promising results with a mean IC50 value of 5.66 µM across a panel of 12 cell lines, suggesting potential for further investigation as an antitumor agent .

科学研究应用

合成和抗菌活性

研究表明,与 1,2,4-恶二唑和三氟甲基吡啶衍生物相关的化合物,包括本文讨论的化合物,已被合成并因其抗菌特性而被研究。例如,1,3,4-恶二唑的衍生物被合成并评估了其抗菌活性,展示出对各种微生物菌株的显著疗效。这表明此类化合物在开发新型抗菌剂中的潜力 (Salimon, Salih, & Hussien, 2011).

抗癌潜力

多项研究集中在合成具有 1,2,4-恶二唑核心的化合物,探索它们的抗肿瘤活性。与天然产物相关的 novel 1,2,4-恶二唑和三氟甲基吡啶被合成,其结构被表征,并对其抗肿瘤活性进行了研究。其中一些化合物显示出有希望的体外抗癌活性,突出了结构修饰在增强生物活性中的重要性 (Maftei 等人,2016).

在有机电子学中的作用

包含恶二唑单元的化合物已用于有机电子学,特别是在有机发光二极管 (OLED) 的开发中。恶二唑衍生物表现出高电子迁移率,使其适合作为电子传输材料。它们的使用可以降低 OLED 中的驱动电压并提高效率,展示了它们在生物医学应用之外的实用性 (Shih 等人,2015).

酶促研究

对相关化合物(如二肽基肽酶-4 抑制剂 LC15-0133)代谢的研究揭示了通过羟基化和羰基还原等过程形成代谢物。这些发现对于了解此类化合物的代谢途径及其对药物开发的潜在影响至关重要 (Yoo 等人,2008).

新型衍生物的合成

新型衍生物(如作为抗癌剂的 1,3,4-恶二唑基四氢吡啶)的合成和生物学评估已经过研究。这些研究专注于修饰化学结构以探索和增强抗癌活性,展示了该化合物在药物化学研究中的多功能性 (Redda & Gangapuram, 2007).

作用机制

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity. Such studies could provide valuable information for the development of new drugs or materials .

属性

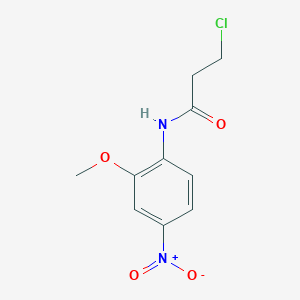

IUPAC Name |

1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3/c16-15(17,18)24-12-3-1-10(2-4-12)7-13(22)21-6-5-11(8-21)14-19-9-23-20-14/h1-4,9,11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQCAEJDFKXWMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)CC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B2529113.png)

![3-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2529114.png)

![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2529119.png)

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2529122.png)

![N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide](/img/structure/B2529123.png)

![3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2529126.png)

![3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2529127.png)

![2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile](/img/structure/B2529132.png)